{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a methoxyphenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Amino Alcohol Intermediate: The initial step involves the reaction of 3-methoxyphenylacetonitrile with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to form 3-methoxyphenylethylamine.
Cyclobutylation: The next step involves the cyclobutylation of 3-methoxyphenylethylamine using cyclobutanone in the presence of a strong base like sodium hydride (NaH) to form the cyclobutylamine intermediate.
Hydroxylation: Finally, the cyclobutylamine intermediate is hydroxylated using a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for investigating protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclobutyl}methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutyl}methanol: Similar structure but with the methoxy group at the para position.
{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopropyl}methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of {1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol lies in its specific combination of functional groups and ring structure The presence of the cyclobutyl ring provides rigidity to the molecule, while the methoxyphenyl group offers additional sites for interaction with target molecules
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-methoxyphenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-17-12-5-2-4-11(8-12)13(9-15)14(10-16)6-3-7-14/h2,4-5,8,13,16H,3,6-7,9-10,15H2,1H3 |
InChI Key |
DOTMMLBPLRDBOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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